CM-272

Description

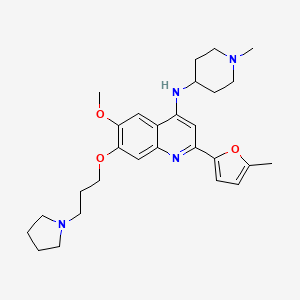

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-2-(5-methylfuran-2-yl)-N-(1-methylpiperidin-4-yl)-7-(3-pyrrolidin-1-ylpropoxy)quinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N4O3/c1-20-7-8-26(35-20)25-18-23(29-21-9-14-31(2)15-10-21)22-17-27(33-3)28(19-24(22)30-25)34-16-6-13-32-11-4-5-12-32/h7-8,17-19,21H,4-6,9-16H2,1-3H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLQLKZTYUYIWDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=NC3=CC(=C(C=C3C(=C2)NC4CCN(CC4)C)OC)OCCCN5CCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CM-272: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

CM-272 is a pioneering, first-in-class small molecule inhibitor that demonstrates potent and selective dual targeting of two key epigenetic enzymes: histone methyltransferase G9a and DNA methyltransferases (DNMTs). This technical guide provides an in-depth exploration of the mechanism of action of this compound in cancer cells. It details the molecular interactions, downstream signaling consequences, and cellular effects that underscore its anti-neoplastic activity. This document consolidates quantitative data from preclinical studies, outlines key experimental protocols for assessing its efficacy, and provides visual representations of its mechanistic pathways to support further research and development in oncology.

Introduction

Epigenetic modifications are critical regulators of gene expression and their dysregulation is a hallmark of cancer. Two of the most well-characterized epigenetic mechanisms are histone methylation and DNA methylation, which often work in concert to silence tumor suppressor genes. G9a (also known as EHMT2) is the primary enzyme responsible for histone H3 lysine 9 dimethylation (H3K9me2), a mark associated with transcriptional repression. DNA methyltransferases (DNMT1, DNMT3A, and DNMT3B) catalyze the addition of a methyl group to DNA, another key repressive epigenetic mark. The coordinated action of G9a and DNMTs plays a significant role in maintaining a silenced state of tumor suppressor genes in various cancers.[1][2]

This compound was developed as a reversible, substrate-competitive dual inhibitor of G9a and DNMTs.[3][4] Its mechanism of action is centered on the reactivation of silenced tumor suppressor genes and the induction of an anti-tumor immune response, presenting a promising therapeutic strategy for various hematological and solid tumors.[1][2]

Biochemical and Cellular Activity

This compound exhibits potent inhibitory activity against G9a and multiple DNMT isoforms. The following table summarizes its in vitro inhibitory and anti-proliferative activities across various cancer cell lines.

Table 1: In Vitro Inhibitory and Growth Inhibition Data for this compound

| Target/Cell Line | Assay Type | Value | Reference |

| Enzymatic Inhibition | |||

| G9a | IC50 | 8 nM | [3] |

| GLP | IC50 | 2 nM | [3] |

| DNMT1 | IC50 | 382 nM | [3] |

| DNMT3A | IC50 | 85 nM | [3] |

| DNMT3B | IC50 | 1200 nM | [3] |

| Cellular Growth Inhibition | |||

| CEMO-1 (ALL) | GI50 (48h) | 218 nM | [3] |

| MV4-11 (AML) | GI50 (48h) | 269 nM | [3] |

| OCI-Ly10 (DLBCL) | GI50 (48h) | 455 nM | [3] |

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition; ALL: Acute Lymphoblastic Leukemia; AML: Acute Myeloid Leukemia; DLBCL: Diffuse Large B-cell Lymphoma.

Core Mechanism of Action: Dual Epigenetic Modulation

The primary mechanism of action of this compound is the simultaneous inhibition of G9a and DNMTs, which leads to a cascade of downstream effects culminating in anti-tumor activity.

Reversal of Epigenetic Silencing

G9a and DNMT1 physically interact to coordinate the silencing of target genes.[1] this compound, by inhibiting both enzymes, leads to a reduction in global levels of H3K9me2 and 5-methylcytosine (5mC).[1][3] This dual inhibition results in the reactivation of epigenetically silenced tumor suppressor genes, which in turn can inhibit cancer cell proliferation and induce apoptosis.[1][2]

Caption: Dual inhibition of G9a and DNMTs by this compound.

Induction of Type I Interferon Response and Immunogenic Cell Death

A key aspect of this compound's therapeutic activity is the induction of a type I interferon (IFN) response in tumor cells.[1][3] This is thought to occur through the reactivation of endogenous retroviral elements and other repetitive sequences that are normally silenced by the G9a/DNMT machinery. The expression of these elements can trigger a viral mimicry response, leading to the production of type I IFNs.

This IFN signaling, in turn, can lead to immunogenic cell death (ICD).[1] ICD is a form of apoptosis that is accompanied by the release of damage-associated molecular patterns (DAMPs), which can prime an anti-tumor immune response.

Caption: this compound induction of immunogenic cell death.

Cellular Effects of this compound

Treatment of cancer cells with this compound results in several observable cellular phenotypes.

Inhibition of Cell Proliferation and Cell Cycle Arrest

This compound inhibits the proliferation of various cancer cell lines in a dose- and time-dependent manner.[1][3] This is often accompanied by a blockage in cell cycle progression.[3]

Induction of Apoptosis

This compound treatment leads to the induction of apoptosis in a dose- and time-dependent manner in cell lines from acute lymphoblastic leukemia (ALL), acute myeloid leukemia (AML), and diffuse large B-cell lymphoma (DLBCL).[1][3]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound.

In Vitro Enzyme Inhibition Assay

-

Objective: To determine the IC50 of this compound against G9a and DNMTs.

-

Principle: Recombinant G9a or DNMT enzymes are incubated with their respective substrates (histone H3 peptide for G9a, and a DNA substrate for DNMTs) and a methyl donor (S-adenosylmethionine, SAM), in the presence of varying concentrations of this compound. The enzymatic activity is measured by quantifying the incorporation of the methyl group, often using a radioactive or fluorescence-based method.

-

General Protocol:

-

Prepare a reaction buffer containing the enzyme, substrate, and co-factor.

-

Add serial dilutions of this compound to the reaction mixture.

-

Initiate the reaction by adding the methyl donor.

-

Incubate at the optimal temperature for the enzyme.

-

Stop the reaction and measure the enzymatic activity.

-

Calculate the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

-

Cell Viability and Proliferation Assay

-

Objective: To determine the GI50 of this compound on cancer cell lines.

-

Principle: Cancer cells are treated with various concentrations of this compound for a defined period. Cell viability or proliferation is then assessed using assays such as MTT, MTS, or CellTiter-Glo, which measure metabolic activity, or by direct cell counting.

-

General Protocol:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of this compound concentrations.

-

Incubate for the desired time period (e.g., 48 or 72 hours).

-

Add the viability reagent and incubate as per the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the GI50 value from the dose-response curve.

-

Apoptosis Assay by Flow Cytometry

-

Objective: To quantify the induction of apoptosis by this compound.

-

Principle: Apoptosis is characterized by the externalization of phosphatidylserine on the cell membrane. Annexin V, a protein with high affinity for phosphatidylserine, conjugated to a fluorochrome (e.g., FITC), is used to detect apoptotic cells. Propidium iodide (PI) is used as a counterstain to identify necrotic or late apoptotic cells.

-

General Protocol:

-

Treat cancer cells with this compound for the desired time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI.

-

Incubate in the dark at room temperature.

-

Analyze the cells by flow cytometry.

-

Caption: Workflow for assessing apoptosis via flow cytometry.

Conclusion and Future Directions

This compound represents a novel therapeutic approach that targets the epigenetic vulnerabilities of cancer cells. Its dual inhibitory activity against G9a and DNMTs leads to the reactivation of tumor suppressor genes and the induction of an anti-tumor immune response. The preclinical data strongly support its potential as a therapeutic agent for various malignancies, particularly hematological cancers.[1] Further research is warranted to explore its efficacy in combination with other anti-cancer therapies, such as immune checkpoint inhibitors, and to identify predictive biomarkers for patient stratification. The detailed mechanistic understanding of this compound will be crucial for its successful clinical translation.

References

The Dual Inhibitory Power of CM-272: A Technical Guide to its Core Function

For Researchers, Scientists, and Drug Development Professionals

CM-272 has emerged as a pioneering, first-in-class small molecule that exhibits a potent, selective, and reversible dual inhibitory function against two critical epigenetic regulators: the histone methyltransferase G9a (also known as EHMT2) and DNA methyltransferases (DNMTs). This technical guide provides an in-depth exploration of the core mechanisms of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways it modulates.

Core Mechanism: Simultaneous Inhibition of G9a and DNMTs

This compound is a substrate-competitive inhibitor, targeting the enzymatic activity of both G9a and several DNMTs.[1][2][3] G9a is primarily responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression. DNMTs, including DNMT1, DNMT3A, and DNMT3B, are responsible for the methylation of DNA, another key mechanism for gene silencing.

The significance of this dual inhibition lies in the well-established interplay between G9a and DNMT1. G9a can physically interact with DNMT1, creating a functional complex that coordinates histone and DNA methylation to silence tumor suppressor genes.[2][3] By simultaneously targeting both enzymes, this compound offers a more comprehensive and potentially more effective approach to reversing epigenetic silencing in cancer cells.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against its primary targets has been quantified through various enzymatic assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for G9a and its broader activity against multiple DNMTs.

| Target Enzyme | IC50 (nM) |

| G9a | 8 |

| GLP | 2 |

| DNMT1 | 382 |

| DNMT3A | 85 |

| DNMT3B | 1200 |

Data compiled from multiple sources.[2][3]

In cellular contexts, this compound has demonstrated potent anti-proliferative effects across a range of hematological cancer cell lines. The half-maximal growth inhibition (GI50) values after 48 hours of treatment are presented below.

| Cell Line | Cancer Type | GI50 (nM) |

| CEMO-1 | Acute Lymphoblastic Leukemia (ALL) | 218 |

| MV4-11 | Acute Myeloid Leukemia (AML) | 269 |

| OCI-Ly10 | Diffuse Large B-cell Lymphoma (DLBCL) | 455 |

Data from San José-Enériz E, et al. Nat Commun. 2017.

Signaling Pathways Modulated by this compound

The dual inhibitory action of this compound triggers a cascade of downstream cellular events, ultimately leading to anti-tumor effects. The primary signaling consequence is the reactivation of epigenetically silenced genes, including tumor suppressor genes. This is followed by the induction of a type I interferon (IFN) response and immunogenic cell death (ICD).

Caption: this compound's dual inhibition of G9a and DNMT1.

The reactivation of tumor suppressor genes contributes to the observed cellular phenotypes of cell cycle arrest and apoptosis. Furthermore, the global reduction in repressive epigenetic marks leads to the expression of endogenous retroviral elements, triggering a viral mimicry response that culminates in the production of type I interferons.

Caption: this compound induced immune response pathway.

This type I IFN signaling, in turn, promotes immunogenic cell death, a form of apoptosis that stimulates an anti-tumor immune response.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the dual inhibitory function of this compound.

Enzymatic Assays

G9a and DNMT1 Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assays:

The inhibitory activity of this compound on G9a and DNMT1 is typically determined using TR-FRET-based assays.

Caption: TR-FRET enzymatic assay workflow.

-

Reagent Preparation: Recombinant G9a or DNMT1 enzyme, biotinylated histone H3 peptide (for G9a) or DNA substrate (for DNMT1), S-adenosylmethionine (SAM) cofactor, and serial dilutions of this compound are prepared in assay buffer.

-

Enzymatic Reaction: The enzyme, this compound, and SAM are pre-incubated, followed by the addition of the substrate to initiate the reaction. The reaction is allowed to proceed at room temperature.

-

Detection: A solution containing a Europium-labeled anti-methylated substrate antibody and a streptavidin-conjugated acceptor fluorophore is added to stop the reaction and initiate the FRET signal.

-

Signal Measurement: The plate is read on a TR-FRET compatible plate reader, with excitation at approximately 340 nm and emission detection at 615 nm (Europium) and 665 nm (acceptor). The ratio of acceptor to donor emission is proportional to the enzyme activity.

-

Data Analysis: IC50 values are calculated by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.

Cellular Assays

Cell Viability Assay (MTS):

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of concentrations of this compound for 24, 48, or 72 hours.

-

MTS Reagent Addition: MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

-

Incubation: Plates are incubated for 1-4 hours at 37°C to allow for the conversion of MTS to formazan by viable cells.

-

Absorbance Reading: The absorbance at 490 nm is measured using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control, and GI50 values are calculated.

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Cell Treatment: Cells are treated with this compound at various concentrations for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Cell Cycle Analysis (Propidium Iodide Staining):

-

Cell Treatment: Cells are treated with this compound for a designated period.

-

Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: Fixed cells are washed and stained with a solution containing Propidium Iodide and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified.

Conclusion

This compound represents a significant advancement in epigenetic drug discovery due to its novel dual inhibitory mechanism. By targeting both G9a and DNMTs, it effectively reverses the epigenetic silencing of key tumor suppressor genes, leading to potent anti-cancer effects through the induction of cell cycle arrest, apoptosis, and a tumor-specific immune response. The detailed methodologies and pathway analyses presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to understand and further investigate the therapeutic potential of this promising compound.

References

The Dual Epigenetic Modulator CM-272: A Technical Overview of its Mechanism and Therapeutic Potential

For Immediate Release: November 13, 2025

This whitepaper provides a detailed technical guide on CM-272, a first-in-class, reversible dual inhibitor of the histone methyltransferase G9a and DNA methyltransferases (DNMTs). This document is intended for researchers, scientists, and drug development professionals interested in the epigenetic regulation of cancer and the therapeutic applications of dual-target inhibitors. This compound has demonstrated potent anti-tumor activity in a range of hematological and solid tumors, positioning it as a promising candidate for further preclinical and clinical investigation.

Core Mechanism of Action: Dual Inhibition of G9a and DNMTs

This compound is a selective, substrate-competitive small molecule that potently inhibits both G9a and its closely related homolog GLP, as well as the DNA methyltransferases DNMT1 and DNMT3A.[1][2] G9a is the primary enzyme responsible for histone H3 lysine 9 dimethylation (H3K9me2), a key epigenetic mark associated with transcriptional repression. DNMTs, on the other hand, catalyze the methylation of DNA at CpG islands, another crucial mechanism for gene silencing. The coordinated action of G9a and DNMTs is often observed in cancer to silence tumor suppressor genes. By simultaneously targeting both enzymes, this compound can synergistically reactivate silenced genes, leading to anti-tumor effects.[3][4]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against its primary targets and its anti-proliferative effect has been assessed in various cancer cell lines.

Table 1: In Vitro Enzymatic Inhibitory Activity of this compound (IC50)

| Target Enzyme | IC50 (nM) |

| G9a | 8 |

| GLP | 2 |

| DNMT1 | 382 |

| DNMT3A | 85 |

| DNMT3B | 1200 |

| Data compiled from multiple sources.[1][2] |

Table 2: Anti-Proliferative Activity of this compound in Hematological Cancer Cell Lines (GI50)

| Cell Line | Cancer Type | GI50 (nM) |

| CEMO-1 | Acute Lymphoblastic Leukemia (ALL) | 218 |

| MV4-11 | Acute Myeloid Leukemia (AML) | 269 |

| OCI-Ly10 | Diffuse Large B-cell Lymphoma (DLBCL) | 455 |

| GI50 values were determined after 48 hours of treatment.[1] |

Signaling Pathways and Cellular Effects

The dual inhibition of G9a and DNMTs by this compound triggers a cascade of downstream events within cancer cells, ultimately leading to cell death and immune system activation.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the activity of this compound.

G9a and DNMT Enzymatic Assays (General Protocol)

Objective: To determine the in vitro inhibitory activity of this compound against G9a and DNMT enzymes.

Materials:

-

Recombinant human G9a and DNMT1/3A enzymes

-

Histone H3 peptide (for G9a assay) or hemi-methylated DNA substrate (for DNMT assay)

-

S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) as a methyl donor

-

This compound at various concentrations

-

Scintillation counter and appropriate reagents

Procedure:

-

Prepare a reaction mixture containing the respective enzyme, substrate, and varying concentrations of this compound in assay buffer.

-

Initiate the reaction by adding ³H-SAM.

-

Incubate the reaction at 30°C for 1 hour.

-

Stop the reaction and transfer the mixture to a filter membrane to capture the methylated substrate.

-

Wash the membrane to remove unincorporated ³H-SAM.

-

Measure the radioactivity on the filter using a scintillation counter.

-

Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value by non-linear regression analysis.

Cell Viability Assay (MTS Assay)

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., CEMO-1, MV4-11)

-

Complete cell culture medium

-

This compound at various concentrations

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1x10⁶ cells/mL and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 48 hours.

-

Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the GI50 value.

Apoptosis and Cell Cycle Analysis (Flow Cytometry)

Objective: To determine the effect of this compound on apoptosis and cell cycle progression.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC and Propidium Iodide (PI) staining kit (for apoptosis)

-

PI and RNase A staining solution (for cell cycle)

-

Flow cytometer

Procedure for Apoptosis:

-

Treat cells with this compound for 24-48 hours.

-

Harvest and wash the cells with PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI and incubate in the dark for 15 minutes.

-

Analyze the cells by flow cytometry to quantify early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells.

Procedure for Cell Cycle:

-

Treat cells with this compound for 24 hours.

-

Harvest and fix the cells in ice-cold 70% ethanol.

-

Wash the cells and resuspend in PI/RNase A staining solution.

-

Incubate in the dark for 30 minutes.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound.

In Vivo Efficacy

This compound has demonstrated significant in vivo anti-tumor activity in various preclinical models. In xenograft models of acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML), treatment with this compound led to a significant prolongation of survival.[1] Furthermore, studies in bladder cancer models have shown that this compound can induce an anti-tumor immune response, converting "cold" tumors into "hot" tumors and enhancing the efficacy of immune checkpoint inhibitors like anti-PD-L1.[3] Similar efficacy has been observed in models of cholangiocarcinoma and prostate cancer.[4][5]

Conclusion

This compound represents a novel and promising therapeutic strategy for a variety of cancers. Its unique dual inhibitory mechanism against both G9a and DNMTs allows for a multi-pronged attack on the epigenetic machinery that drives tumorigenesis. The potent in vitro and in vivo activity, coupled with its ability to stimulate an anti-tumor immune response, underscores the significant therapeutic potential of this compound. Further research and clinical development are warranted to fully elucidate its role in cancer therapy.

References

- 1. Informed by Cancer Stem Cells of Solid Tumors: Advances in Treatments Targeting Tumor-Promoting Factors and Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A "One Arrow Three Eagle" Strategy to Improve this compound Primed Bladder Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. G9a inhibition by this compound: Developing a novel anti-tumoral strategy for castration-resistant prostate cancer using 2D and 3D in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting signaling pathways in prostate cancer: mechanisms and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ex vivo drug response profiling for response and outcome prediction in hematologic malignancies: the prospective non-interventional SMARTrial - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Epigenetic Modifications Induced by CM-272

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CM-272 is a first-in-class, potent, and reversible dual inhibitor of the histone methyltransferase G9a (also known as EHMT2) and DNA methyltransferases (DNMTs). By simultaneously targeting these two key epigenetic enzymes, this compound triggers a cascade of molecular events that lead to the reactivation of silenced tumor suppressor genes and the induction of an anti-tumor immune response. This technical guide provides a comprehensive overview of the epigenetic modifications induced by this compound, detailing its mechanism of action, experimental validation, and the signaling pathways it modulates. The information presented herein is curated from seminal research publications to support further investigation and drug development efforts in the field of oncology.

Core Mechanism of Action

This compound exerts its anti-cancer effects by reversing aberrant epigenetic silencing, a hallmark of many cancers. Its dual inhibitory action on G9a and DNMTs leads to a reduction in two key repressive epigenetic marks: histone H3 lysine 9 dimethylation (H3K9me2) and 5-methylcytosine (5mC). This leads to a more open chromatin state, allowing for the re-expression of genes that can suppress tumor growth and promote apoptosis.

A significant consequence of this compound treatment is the induction of a type I interferon (IFN) response.[1] This is a critical component of the innate immune system and plays a vital role in anti-tumor immunity. The reactivation of endogenous retroviral elements, often silenced by the G9a/DNMT machinery, is thought to be a key trigger for this IFN response, leading to immunogenic cell death.

Quantitative Analysis of Epigenetic Modifications

The efficacy of this compound in reversing epigenetic silencing has been quantified across various cancer cell lines. The following tables summarize the key inhibitory concentrations and the observed effects on global methylation levels.

Table 1: Inhibitory Activity of this compound

| Target Enzyme | IC50 (nM) |

| G9a | 8 |

| GLP | 2 |

| DNMT1 | 382 |

| DNMT3A | 85 |

| DNMT3B | 1200 |

Data sourced from San José-Enériz E, et al. Nat Commun. 2017.[2]

Table 2: Growth Inhibition by this compound in Hematological Malignancy Cell Lines

| Cell Line | Cancer Type | GI50 (nM) after 48h |

| CEMO-1 | Acute Lymphoblastic Leukemia (ALL) | 218 |

| MV4-11 | Acute Myeloid Leukemia (AML) | 269 |

| OCI-Ly10 | Diffuse Large B-cell Lymphoma (DLBCL) | 455 |

Data sourced from San José-Enériz E, et al. Nat Commun. 2017.[2]

Table 3: Effect of this compound on Global Epigenetic Marks

| Cell Line | Treatment | Global H3K9me2 Reduction | Global 5mC Reduction |

| CEMO-1 | 500 nM this compound for 48h | Significant | Significant |

| MV4-11 | 500 nM this compound for 48h | Significant | Significant |

| OCI-Ly10 | 500 nM this compound for 48h | Significant | Not specified |

| DU145 (Prostate Cancer) | EC50 concentration | Significant | Not specified |

| PC3 (Prostate Cancer) | EC50 concentration | Significant | Not specified |

Data for hematological malignancies sourced from San José-Enériz E, et al. Nat Commun. 2017.[2] Data for prostate cancer cell lines sourced from Moreira-Silva et al. Biomed Pharmacother. 2022.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Western Blot for Histone Methylation Analysis

Objective: To quantify the global levels of H3K9me2.

Protocol:

-

Cell Lysis: Treat cells with the desired concentration of this compound for the specified duration. Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

Sample Preparation: Mix 20-30 µg of protein lysate with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Gel Electrophoresis: Separate proteins on a 15% SDS-PAGE gel.

-

Protein Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the following primary antibodies diluted in blocking buffer:

-

Anti-H3K9me2 (e.g., clone D85B4, Cell Signaling Technology)

-

Anti-Histone H3 (as a loading control, e.g., polyclonal, Abcam)

-

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantification: Densitometry analysis is performed using appropriate software, normalizing the H3K9me2 signal to the total Histone H3 signal.

5-mC DNA Methylation ELISA

Objective: To quantify global DNA methylation levels.

Protocol:

-

DNA Extraction: Extract genomic DNA from this compound treated and control cells using a DNA isolation kit.

-

DNA Quantification: Quantify the DNA concentration using a spectrophotometer.

-

ELISA Assay: Perform the 5-mC DNA Methylation ELISA according to the manufacturer's instructions (e.g., using a commercially available kit). This typically involves:

-

Binding of 100 ng of genomic DNA to the assay wells.

-

Incubation with a specific anti-5-mC antibody.

-

Incubation with an HRP-conjugated secondary antibody.

-

Addition of a colorimetric substrate and measurement of absorbance at 450 nm.

-

-

Quantification: Calculate the percentage of 5-mC relative to a standard curve generated with methylated DNA controls provided in the kit.

Cell Viability Assay (MTT)

Objective: To determine the effect of this compound on cell proliferation and viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of this compound concentrations for the desired time period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Protocol:

-

Cell Treatment: Treat cells with this compound at the desired concentration and time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.

Caption: Mechanism of action of this compound.

References

The Dual Inhibitor CM-272: A Technical Guide to its Impact on Histone H3K9 Methylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone H3 lysine 9 (H3K9) methylation is a critical epigenetic modification primarily associated with transcriptional repression and the formation of heterochromatin.[1][2][3][4] The enzymes responsible for mono- and dimethylation of H3K9 (H3K9me1 and H3K9me2) in euchromatic regions are the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, or EHMT1).[5][6][7][8] These two enzymes form a heteromeric complex that is essential for their catalytic activity and plays a crucial role in gene silencing and maintaining cellular identity.[5][6] Dysregulation of G9a/GLP activity is implicated in various pathologies, most notably cancer, making them attractive targets for therapeutic intervention.[8][9]

CM-272 is a first-in-class, reversible, and substrate-competitive small molecule inhibitor designed to dually target the G9a/GLP complex and DNA methyltransferases (DNMTs).[10][11][12] By inhibiting G9a and GLP, this compound directly prevents the methylation of H3K9, leading to a global reduction in H3K9me2 levels. This guide provides an in-depth technical overview of this compound's mechanism, its quantitative effects on H3K9 methylation, and the experimental protocols used to characterize its activity.

Mechanism of Action: Dual Inhibition of G9a/GLP and DNMTs

This compound functions by competitively inhibiting the catalytic SET domain of both G9a and its homolog GLP.[9] These enzymes are the primary writers of the H3K9me1 and H3K9me2 marks in euchromatin.[5] The G9a/GLP complex physically interacts with DNMT1, coordinating histone and DNA methylation to maintain a silenced chromatin state.[12] this compound's ability to inhibit both G9a/GLP and DNMTs simultaneously offers a multi-pronged approach to reverse epigenetic silencing.[11][12] Inhibition of G9a/GLP leads to a decrease in global H3K9me2 levels, which in turn can lead to the reactivation of tumor suppressor genes and the induction of an immunogenic response in cancer cells.[10][11][12][13]

Quantitative Data on this compound Inhibitory Activity

This compound demonstrates high potency against the G9a/GLP complex and various DNMTs. The following tables summarize its inhibitory concentrations (IC50) from biochemical assays and its growth inhibitory activity (GI50) in different cancer cell lines, which is associated with a reduction in global H3K9me2 levels.

Table 1: Biochemical Inhibitory Potency of this compound

| Target | IC50 (nM) |

|---|---|

| G9a | 8[10][12] |

| GLP | 2[10][12] |

| DNMT1 | 382[10][12] |

| DNMT3A | 85[10][12] |

Table 2: Cellular Growth Inhibition and Epigenetic Effects of this compound

| Cell Line | Cancer Type | GI50 (nM) | Associated Effect on H3K9me2 |

|---|---|---|---|

| CEMO-1 | Acute Lymphoblastic Leukemia (ALL) | 218[10][12] | Decrease in global levels[10][12] |

| MV4-11 | Acute Myeloid Leukemia (AML) | 269[10][12] | Decrease in global levels[10] |

| OCI-Ly10 | Diffuse Large B-cell Lymphoma (DLBCL) | 455[10][12] | Decrease in global levels[10] |

| MO4 | Melanoma | ~384 | Significant reduction[14] |

| DU-145 | Castration-Resistant Prostate Cancer (CRPC) | Not specified | Significant reduction[7][15] |

Treatment with this compound has been shown to reduce global H3K9me2 levels across a variety of cancer cell lines, including those from hematological malignancies, melanoma, and prostate cancer.[7][10][12][14] This effect is a direct consequence of G9a/GLP inhibition and serves as a key pharmacodynamic biomarker for the drug's activity.

Experimental Protocols

Here we detail common methodologies used to evaluate the effect of this compound on H3K9 methylation.

Biochemical G9a/GLP Histone Methyltransferase (HMT) Assay

This assay quantifies the enzymatic activity of G9a/GLP in vitro and the inhibitory effect of compounds like this compound.

-

Principle: A radiometric assay measures the transfer of a tritiated methyl group from the cofactor S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a histone H3 substrate.

-

Materials:

-

Recombinant G9a or GLP enzyme.

-

Biotinylated H3 peptide substrate.

-

³H-SAM cofactor.

-

Streptavidin-coated scintillant-embedded plates (e.g., FlashPlate).

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT).

-

This compound serially diluted in DMSO.

-

-

Protocol:

-

Add 2-5 µL of diluted this compound or DMSO (vehicle control) to the wells of the streptavidin-coated plate.

-

Add the G9a/GLP enzyme and H3 peptide substrate to the wells.

-

Initiate the reaction by adding ³H-SAM.

-

Incubate the plate at room temperature for a defined period (e.g., 1 hour).

-

Wash the plate to remove unbound ³H-SAM.

-

Measure the incorporated radioactivity using a microplate scintillation counter.

-

Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular H3K9me2 Level Assessment by Western Blot

This method is used to determine the global levels of H3K9me2 in cells following treatment with this compound.

-

Principle: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) separates proteins from cell lysates by size. Specific antibodies are then used to detect the target protein (H3K9me2) and a loading control (e.g., total Histone H3).

-

Materials:

-

Cancer cell lines (e.g., MV4-11, DU-145).

-

This compound.

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-H3K9me2 (rabbit) and anti-Histone H3 (mouse).

-

Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.

-

Enhanced chemiluminescence (ECL) substrate.

-

-

Protocol:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound (e.g., 100 nM to 1000 nM) or DMSO for a specified time (e.g., 48-72 hours).

-

Harvest cells and perform histone extraction or create whole-cell lysates.

-

Determine protein concentration using a BCA or Bradford assay.

-

Denature an equal amount of protein from each sample and separate using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

-

Incubate the membrane with primary antibodies (anti-H3K9me2 and anti-H3) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensity using densitometry software, normalizing the H3K9me2 signal to the total H3 signal.

-

Cell Proliferation/Viability Assay

This assay measures the effect of this compound on the growth and viability of cancer cells.

-

Principle: Colorimetric or fluorometric assays (e.g., MTS, MTT, or CellTiter-Glo) are used to quantify the number of viable cells in a culture.

-

Materials:

-

Cancer cell lines.

-

96-well plates.

-

This compound.

-

MTS reagent or CellTiter-Glo luminescent cell viability assay kit.

-

-

Protocol:

-

Seed cells at a specific density in a 96-well plate and allow them to attach.

-

Add serially diluted this compound to the wells.

-

Incubate for a defined period (e.g., 72 hours).

-

Add the assay reagent (e.g., MTS) to each well and incubate as per the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI50 value.

-

Visualized Experimental Workflow

The following diagram outlines a typical workflow for assessing the cellular impact of this compound.

Conclusion

This compound is a potent dual inhibitor of the G9a/GLP histone methyltransferase complex and DNA methyltransferases. Its mechanism of action directly leads to a significant and measurable reduction in global H3K9me2 levels in a variety of cancer cell models. This epigenetic reprogramming is associated with potent anti-proliferative and pro-apoptotic effects.[10][11][12] The experimental protocols detailed herein provide a robust framework for researchers to investigate the impact of this compound and similar epigenetic modulators on H3K9 methylation and cellular function, facilitating further drug development and a deeper understanding of epigenetic regulation in disease.

References

- 1. embopress.org [embopress.org]

- 2. G9a/GLP complexes independently mediate H3K9 and DNA methylation to silence transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jia.biology.columbia.edu [jia.biology.columbia.edu]

- 4. Establishment of H3K9-methylated heterochromatin and its functions in tissue differentiation and maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A case study in cross-talk: the histone lysine methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of the First-in-Class G9a/GLP PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Discovery of first-in-class reversible dual small molecule inhibitors against G9a and DNMTs in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cancer-research-network.com [cancer-research-network.com]

- 13. Novel G9a/DNMT first-in-class dual reversible inhibitor has potent antitumor effect in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Inhibiting Histone and DNA Methylation Improves Cancer Vaccination in an Experimental Model of Melanoma [frontiersin.org]

- 15. G9a inhibition by this compound: Developing a novel anti-tumoral strategy for castration-resistant prostate cancer using 2D and 3D in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of CM-272 in Epigenetic Gene Reactivation: A Technical Guide

Executive Summary: In the landscape of oncology, epigenetic modifications are recognized as critical drivers of tumorigenesis, primarily through the silencing of tumor suppressor genes. CM-272 has emerged as a first-in-class, reversible dual inhibitor of two key epigenetic enzymes: the histone methyltransferase G9a and DNA methyltransferases (DNMTs).[1][2] By simultaneously targeting both histone and DNA methylation, this compound effectively reverses transcriptional silencing, leading to the reactivation of critical genes. This guide provides an in-depth analysis of this compound's mechanism of action, its cellular consequences, and its therapeutic potential, supported by quantitative data and detailed experimental methodologies.

The Epigenetic Basis of Gene Silencing in Cancer

Gene expression in cancer is frequently dysregulated by epigenetic mechanisms that do not alter the DNA sequence itself. Two dominant repressive marks are the methylation of DNA at CpG islands and the di-methylation of histone H3 at lysine 9 (H3K9me2).

-

DNA Methylation: Catalyzed by DNMTs (DNMT1, DNMT3A, DNMT3B), the addition of a methyl group to cytosine bases in DNA is a primary mechanism for stable gene silencing.

-

Histone Methylation: The G9a enzyme (also known as EHMT2) and the related GLP (EHMT1) are the primary writers of the H3K9me2 mark, which creates a compact chromatin structure inaccessible to the transcriptional machinery.

Crucially, G9a and DNMT1 can physically interact, creating a coordinated feedback loop that establishes and maintains a transcriptionally silent state at target gene promoters, including those of tumor suppressors.[2] Reversing this silencing is a key therapeutic strategy.

This compound: A Dual Inhibitor of G9a and DNMTs

This compound is a potent, selective, and substrate-competitive small molecule designed to simultaneously inhibit the enzymatic activity of both G9a and DNMTs.[2] Its dual-targeting nature allows it to comprehensively dismantle the epigenetic machinery responsible for pathological gene silencing.

The inhibitory potency of this compound has been quantified through IC50 values, which represent the concentration of the drug required to inhibit 50% of the target enzyme's activity.

| Target Enzyme | IC50 (nM) |

| G9a | 8 |

| GLP | 2 |

| DNMT1 | 382 |

| DNMT3A | 85 |

| DNMT3B | 1200 |

Table 1: In vitro inhibitory concentrations (IC50) of this compound against key methyltransferases. Data sourced from multiple studies.[1][2][3]

Core Mechanism: Reactivation of Silenced Genes

The primary mechanism by which this compound exerts its anti-cancer effects is through the reactivation of silenced genes. By inhibiting G9a/GLP and DNMTs, this compound leads to a global reduction in the repressive H3K9me2 and 5-methylcytosine (5mC) marks.[2] This epigenetic reprogramming re-establishes an active chromatin state, allowing for the transcription of previously silenced tumor suppressor genes and other critical regulatory genes.

Cellular Consequences and Anti-Tumor Activity

The reactivation of key regulatory genes by this compound triggers a cascade of anti-tumor responses within cancer cells.

Treatment with this compound has been shown to inhibit cancer cell growth, block cell cycle progression, and induce programmed cell death (apoptosis) across a range of hematological and solid tumors.[3][4][5]

The growth inhibitory (GI50) concentrations demonstrate the effectiveness of this compound in various cancer cell lines after 48 hours of treatment.

| Cell Line | Cancer Type | GI50 (nM) |

| CEMO-1 | Acute Lymphoblastic Leukemia (ALL) | 218 |

| MV4-11 | Acute Myeloid Leukemia (AML) | 269 |

| OCI-Ly10 | Diffuse Large B-cell Lymphoma (DLBCL) | 455 |

Table 2: In vitro growth inhibition (GI50) of this compound in various hematological cancer cell lines.[1][2]

A critical finding is that the therapeutic activity of this compound relies on the early activation of the type I interferon (IFN) response in tumor cells.[1][2] Gene reactivation by this compound can lead to the expression of endogenous retroviral elements, which are detected as foreign by the cell's innate immune sensors. This triggers a viral mimicry state, leading to the production of interferons and the induction of immunogenic cell death (ICD).[6] This process effectively transforms immunologically "cold" tumors into "hot" tumors, making them more visible and susceptible to the host immune system and enhancing the efficacy of immune checkpoint inhibitors.

Key Experimental Protocols

The characterization of this compound's activity involves several standard and advanced laboratory techniques.

This protocol is used to determine the GI50 concentration of this compound.

-

Cell Plating: Seed cancer cells (e.g., MV4-11, CEMO-1) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 100 nM to 1000 nM) for a specified duration (e.g., 48-72 hours).[1] Include a vehicle-only control (e.g., DMSO).

-

Viability Reagent Addition: Add a viability reagent such as MTT or WST-8 to each well.[7][8] These reagents are converted by metabolically active (living) cells into a colored formazan product.

-

Incubation: Incubate the plates for 1-4 hours at 37°C to allow for color development.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., ~450 nm for WST-8, 570 nm for MTT).[7][8]

-

Analysis: Normalize the absorbance values to the vehicle control and plot a dose-response curve to calculate the GI50 value.

This protocol quantifies the reduction in H3K9me2 levels.

-

Cell Lysis: Treat cells with this compound for 24-48 hours, then harvest and lyse the cells to extract total protein or histone fractions.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate protein lysates by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation: Block the membrane to prevent non-specific binding, then incubate with a primary antibody specific for H3K9me2. A total Histone H3 antibody is used as a loading control.

-

Secondary Antibody & Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and add a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify band intensity to determine the relative change in H3K9me2 levels compared to the control.

Conclusion and Future Directions

This compound represents a significant advancement in epigenetic therapy. Its dual-inhibitor mechanism provides a robust method for reactivating silenced genes, leading to direct anti-tumor effects and potent immunomodulation. The ability to reverse epigenetic silencing and induce an interferon response positions this compound as a promising candidate for both monotherapy and combination strategies, particularly with immune checkpoint inhibitors, in a wide array of cancers including those of the bladder, prostate, and blood.[4] Further clinical investigation is warranted to fully realize its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Discovery of first-in-class reversible dual small molecule inhibitors against G9a and DNMTs in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. G9a inhibition by this compound: Developing a novel anti-tumoral strategy for castration-resistant prostate cancer using 2D and 3D in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dual Targeting of G9a and DNA Methyltransferase-1 for the Treatment of Experimental Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A "One Arrow Three Eagle" Strategy to Improve this compound Primed Bladder Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. dojindo.com [dojindo.com]

CM-272: A Technical Guide to a First-in-Class Dual G9a/DNMT Chemical Probe for Epigenetic Research

Introduction

CM-272 is a potent, selective, and reversible dual inhibitor of the histone methyltransferase G9a and DNA methyltransferases (DNMTs).[1][2][3] As a first-in-class, substrate-competitive small molecule, this compound serves as a powerful chemical probe for interrogating the coordinated roles of histone and DNA methylation in gene silencing and various disease states, particularly cancer.[2] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, biological effects, and detailed experimental protocols for its application in epigenetic studies, aimed at researchers, scientists, and professionals in drug development.

Core Mechanism of Action: Dual Epigenetic Inhibition

This compound exerts its biological effects by simultaneously targeting two critical classes of epigenetic enzymes responsible for establishing and maintaining repressive chromatin states.

-

G9a Inhibition: G9a (also known as EHMT2) is a primary enzyme responsible for the dimethylation of histone H3 at lysine 9 (H3K9me2), a hallmark of transcriptionally silenced chromatin. G9a-like protein (GLP) often forms a complex with G9a and shares this function.

-

DNMT Inhibition: DNA methyltransferases (DNMT1, DNMT3A, DNMT3B) catalyze the addition of a methyl group to cytosine residues in DNA (creating 5-methylcytosine or 5mC), another key mechanism for stable gene silencing.

Crucially, G9a and DNMT1 can physically interact, forming a complex that coordinates the methylation of both histones and DNA to robustly silence target genes, such as tumor suppressors.[2] By inhibiting both components of this repressive machinery, this compound leads to a reduction in global H3K9me2 and 5mC levels, reactivating the expression of silenced genes.[2] This dual action can trigger potent anti-tumor responses, including cell cycle arrest, apoptosis, and the induction of an immunogenic cell death program.[1][2]

Caption: Mechanism of this compound dual inhibition on G9a/DNMTs.

Quantitative Data

The efficacy and selectivity of this compound have been characterized through various biochemical and cell-based assays.

Table 1: Biochemical Inhibitory Potency (IC₅₀) of this compound

| Target Enzyme | IC₅₀ (nM) |

| G9a | 8 |

| GLP | 2 |

| DNMT1 | 382 |

| DNMT3A | 85 |

| DNMT3B | 1200 |

| Data sourced from MedChemExpress and San José-Enériz E, et al.[1][2] |

Table 2: Anti-proliferative Activity (GI₅₀) of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | GI₅₀ (nM) after 48h |

| CEMO-1 | Acute Lymphoblastic Leukemia (ALL) | 218 |

| MV4-11 | Acute Myeloid Leukemia (AML) | 269 |

| OCI-Ly10 | Diffuse Large B-cell Lymphoma (DLBCL) | 455 |

| Data sourced from San José-Enériz E, et al.[2] |

Cellular and In Vivo Effects

Treatment with this compound induces a range of anti-neoplastic effects across various cancer models.

-

Cell Proliferation, Cycle, and Apoptosis: this compound inhibits cell proliferation in a dose- and time-dependent manner in hematological cancer cell lines.[1][2] It effectively blocks cell cycle progression and induces apoptosis.[1][2] In prostate cancer cell lines, this compound significantly decreases cell viability and proliferation while increasing apoptosis.[4][5]

-

Immunogenic Response: A key therapeutic mechanism of this compound is the early activation of the type I Interferon (IFN) response in tumor cells.[2] This can lead to immunogenic cell death (ICD), a form of apoptosis that stimulates an anti-tumor immune response.[2][6] This effect makes this compound a candidate for combination therapies with immune checkpoint inhibitors.[6]

-

In Vivo Antitumor Activity: In xenograft models of ALL, AML, and DLBCL, this compound treatment significantly prolongs the survival of mice.[2][3] It has also demonstrated potent antitumor effects in models of bladder cancer, where it can convert immunologically "cold" tumors into "hot" tumors, enhancing the efficacy of anti-PD-L1 therapy.[6]

Caption: Signaling pathways activated by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the effects of this compound.

Cell Viability Assay (MTT-based)

This protocol assesses the effect of this compound on the metabolic activity of cells, which serves as an indicator of cell viability.

Methodology:

-

Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 1.5 x 10⁴ cells/mL in 100 µL of complete medium and incubate overnight.[7]

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Incubate overnight at 37°C.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the GI₅₀ value.

Western Blotting for Histone Marks and Proteins

This protocol is used to detect changes in the protein levels of G9a, DNMT1, and the global levels of the H3K9me2 histone mark following this compound treatment.

Caption: Standard experimental workflow for Western Blotting.

Methodology:

-

Sample Preparation: Treat cells with the desired concentrations of this compound for a specified time. Lyse the cells using ice-cold RIPA buffer containing protease and phosphatase inhibitors.[8]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

Gel Electrophoresis: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[8] Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[9]

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[10]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., G9a, DNMT1, H3K9me2, and a loading control like β-actin or H3) overnight at 4°C with gentle agitation.[9][10]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.[9][10]

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

-

Detection: After further washing steps, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[10]

Global DNA and Histone Methylation Analysis

To assess the global impact of this compound on epigenetic marks, ELISA-based kits or mass spectrometry can be employed. The general workflow involves isolating the relevant cellular components and quantifying the modification.

Global 5-mC (DNA) Analysis Workflow:

-

Genomic DNA Isolation: Treat cells with this compound. Isolate high-quality genomic DNA using a standard DNA extraction kit.

-

Quantification: Use a global DNA methylation quantification kit (ELISA-based). These kits typically involve immobilizing the DNA and then using a specific antibody against 5-mC for colorimetric or fluorometric detection.

-

Data Analysis: Compare the amount of 5-mC in this compound-treated samples to vehicle-treated controls.

Global H3K9me2 (Histone) Analysis Workflow:

-

Histone Extraction: Treat cells with this compound. Isolate nuclei and perform an acid extraction to obtain histones.

-

Quantification: Use a global H3K9me2 quantification kit (ELISA-based). In this assay, extracted histones are bound to wells, and an H3K9me2-specific antibody is used for detection.

-

Data Analysis: Quantify the H3K9me2 levels relative to the total amount of histone H3 and compare treated samples to controls.

Conclusion

This compound is a highly valuable chemical probe for the field of epigenetics. Its dual specificity for both G9a and DNMTs allows for the unique investigation of the crosstalk between histone and DNA methylation in controlling gene expression. The detailed data on its potency and cellular effects, combined with its demonstrated in vivo efficacy, underscore its importance. For researchers, this compound provides a critical tool to dissect epigenetic pathways, validate drug targets, and explore novel therapeutic strategies for cancer and other diseases driven by epigenetic dysregulation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. G9a inhibition by this compound: Developing a novel anti-tumoral strategy for castration-resistant prostate cancer using 2D and 3D in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel G9a/DNMT first-in-class dual reversible inhibitor has potent antitumor effect in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bio-rad.com [bio-rad.com]

- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 10. Western Blot Protocol | Proteintech Group [ptglab.com]

A Technical Guide to the Foundational Research of CM-272 in Hematological Cancers

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of therapy for hematological malignancies is progressively shifting from traditional chemotherapy to targeted molecular agents.[1] Epigenetic drugs, in particular, represent a novel therapeutic avenue aimed at reversing the aberrant epigenetic modifications that drive cancer pathogenesis.[1] CM-272 has emerged as a potent, first-in-class, reversible dual inhibitor of the histone methyltransferase G9a and DNA methyltransferases (DNMTs).[1][2] Foundational research has demonstrated its ability to inhibit cancer cell proliferation, induce apoptosis, and stimulate an anti-tumor immune response in various hematological cancer models, including Acute Myeloid Leukemia (AML), Acute Lymphoblastic Leukemia (ALL), and Diffuse Large B-cell Lymphoma (DLBCL).[1][2] This document provides an in-depth overview of the core research on this compound, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used in its initial validation.

Core Mechanism of Action: Dual Epigenetic Inhibition

In many cancers, the enzymes G9a and DNMT1 work in concert to suppress the expression of tumor suppressor genes. G9a, along with its homolog GLP, is primarily responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1/2), creating repressive chromatin marks. G9a physically interacts with DNMT1, which maintains DNA methylation patterns, to coordinate the silencing of target genes.[1][3] This dual-layered epigenetic silencing is a critical driver of oncogenesis.

This compound disrupts this process by competitively and reversibly inhibiting the catalytic activity of both G9a and DNMTs.[1] This dual inhibition leads to a global reduction in H3K9me2 and DNA methylation (5mC) levels.[1] The consequence is the reactivation of silenced tumor suppressor genes, which in turn inhibits cancer cell proliferation and survival.[1][3]

Furthermore, the therapeutic effects of this compound are linked to the activation of an immune response. By reactivating interferon-stimulated genes (ISGs), this compound can induce immunogenic cell death (ICD), a form of apoptosis that alerts the immune system to the presence of tumor cells.[1][2][3] This suggests that this compound not only has direct cytotoxic effects on cancer cells but also has the potential to convert "cold" tumors into "hot" tumors that are more susceptible to immune-based therapies like checkpoint inhibitors.[3]

Caption: Mechanism of this compound dual inhibition on G9a and DNMT1.

Quantitative Data Summary

The foundational research quantified the potency and efficacy of this compound both at the enzymatic and cellular levels across a panel of hematological cancer cell lines.

Table 1: In Vitro Enzymatic Inhibition by this compound

This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against its primary epigenetic targets. The low nanomolar IC50 for G9a and GLP highlights its potent activity against these histone methyltransferases.

| Target Enzyme | IC50 (nM) | Reference |

| G9a | 8 | [1][4] |

| GLP | 2 | [1][4] |

| DNMT1 | 382 | [1][4] |

| DNMT3A | 85 | [1][4] |

| DNMT3B | 1200 | [1][4] |

Table 2: In Vitro Anti-Proliferative Activity of this compound

This table presents the half-maximal growth inhibition (GI50) values for this compound in key hematological cancer cell lines after 48 hours of treatment, demonstrating its broad effectiveness.

| Cell Line | Cancer Type | GI50 (nM) | Reference |

| CEMO-1 | Acute Lymphoblastic Leukemia (ALL) | 218 | [1][4] |

| MV4-11 | Acute Myeloid Leukemia (AML) | 269 | [1][4] |

| OCI-Ly10 | Diffuse Large B-cell Lymphoma (DLBCL) | 455 | [1][4] |

Key Experimental Protocols and Methodologies

The following sections detail the core methodologies used to establish the mechanism and efficacy of this compound.

Cell Proliferation and Viability Assay

-

Objective: To determine the dose-dependent effect of this compound on the growth and viability of hematological cancer cell lines.

-

Methodology:

-

Cell Plating: Cancer cell lines (e.g., CEMO-1, MV4-11, OCI-Ly10) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with a serial dilution of this compound (e.g., 100-1000 nM) or a vehicle control (DMSO).[4]

-

Incubation: Plates are incubated for specified time points (e.g., 12, 24, 48, 72 hours).[4]

-

Viability Measurement: Cell viability is assessed using a luminescent assay (e.g., CellTiter-Glo®), which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence readings are normalized to the vehicle control. The GI50 values are calculated by fitting the dose-response data to a nonlinear regression curve.

-

Apoptosis and Cell Cycle Analysis via Flow Cytometry

-

Objective: To quantify the induction of apoptosis and identify alterations in cell cycle progression following this compound treatment.

-

Methodology for Apoptosis:

-

Treatment: Cells are treated with various concentrations of this compound (e.g., 100-1000 nM) for 24-72 hours.[4]

-

Staining: Harvested cells are washed and stained with Annexin V (conjugated to a fluorophore like FITC) and Propidium Iodide (PI) in a binding buffer. Annexin V binds to phosphatidylserine on the outer leaflet of apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.

-

Analysis: Stained cells are analyzed on a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations.

-

-

Methodology for Cell Cycle:

-

Treatment: Cells are treated as described above.[4]

-

Fixation: Harvested cells are fixed in cold 70% ethanol to permeabilize the cell membranes.

-

Staining: Fixed cells are treated with RNase A to remove RNA and then stained with PI, which intercalates with DNA.

-

Analysis: The DNA content of individual cells is measured by flow cytometry. The resulting histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

In Vivo Xenograft Models

-

Objective: To evaluate the anti-tumor activity and survival benefit of this compound in living animal models of hematological cancers.

-

Methodology:

-

Cell Implantation: Human hematological cancer cell lines (AML, ALL, or DLBCL) are injected subcutaneously or intravenously into immunodeficient mice (e.g., NOD/SCID).

-

Tumor Establishment: Tumors are allowed to grow to a palpable size or for disease to establish.

-

Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound administered via an appropriate route (e.g., intraperitoneal injection), while the control group receives a vehicle solution.

-

Monitoring: For subcutaneous models, tumor volume is measured regularly. For systemic models, disease progression is monitored via bioluminescence imaging or analysis of peripheral blood. Animal weight and overall health are monitored as indicators of toxicity.

-

Endpoint: The primary endpoint is typically overall survival, with a secondary endpoint of tumor growth inhibition. Studies have shown that this compound significantly prolongs the survival of mice in AML, ALL, and DLBCL xenogeneic models.[1][2]

-

Caption: Workflow for the in vitro analysis of this compound.

In Vivo Efficacy and Therapeutic Potential

Animal studies are critical for validating the therapeutic potential of a drug candidate. Research has consistently shown that this compound exerts potent anti-tumor activity in vivo across different types of hematological malignancies.[2] In xenograft models of AML, ALL, and DLBCL, administration of this compound led to a significant prolongation of survival compared to control groups, without signs of major toxicity.[1][2] The anti-tumor effect was robust in leukemia models and, while still statistically significant, was noted to be less pronounced in the lymphoma model.[2] These findings underscore the therapeutic relevance of dual G9a/DNMT inhibition in these cancers.

Caption: Workflow for in vivo xenograft models to test this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the field of epigenetic therapy for hematological cancers. As a first-in-class dual inhibitor of G9a and DNMTs, its foundational research demonstrates a clear mechanism of action rooted in the reversal of aberrant gene silencing. The potent in vitro activity against leukemia and lymphoma cell lines, combined with significant survival benefits in corresponding in vivo models, establishes a strong preclinical basis for its development.

The ability of this compound to induce an immunogenic response opens up exciting possibilities for combination therapies.[2][3] Future research will likely focus on combining this compound with immune checkpoint inhibitors or existing chemotherapeutic agents to enhance anti-tumor efficacy and overcome resistance.[2][3] Continued investigation into the precise molecular pathways modulated by this compound will further refine its clinical application and help identify patient populations most likely to benefit from this novel therapeutic strategy.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Discovery of first-in-class reversible dual small molecule inhibitors against G9a and DNMTs in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel G9a/DNMT first-in-class dual reversible inhibitor has potent antitumor effect in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

The Dual Epigenetic Inhibitor CM-272: A Technical Overview of its Impact on Tumor Suppressor Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

CM-272 is a novel, first-in-class dual inhibitor of the histone methyltransferase G9a and DNA methyltransferases (DNMTs). This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action, with a specific focus on its impact on the re-expression of tumor suppressor genes. By simultaneously targeting two key epigenetic silencing mechanisms, this compound has demonstrated significant anti-tumoral activity across a range of cancer models. This document summarizes the available quantitative data on gene expression changes, details relevant experimental protocols, and visualizes the key signaling pathways involved, offering a comprehensive resource for researchers in oncology and drug development.

Introduction

Epigenetic alterations, including DNA methylation and histone modifications, are fundamental to the development and progression of cancer. The aberrant silencing of tumor suppressor genes through these mechanisms is a hallmark of many malignancies. This compound, a potent and reversible dual inhibitor of G9a and DNMTs, represents a promising therapeutic strategy to reverse this epigenetic silencing and restore normal cellular function. This guide explores the molecular underpinnings of this compound's activity, providing a technical resource for the scientific community.

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting two key enzymes responsible for epigenetic gene silencing:

-

G9a (EHMT2): A histone methyltransferase that primarily catalyzes the dimethylation of histone H3 at lysine 9 (H3K9me2), a mark associated with transcriptional repression.

-

DNA Methyltransferases (DNMTs): A family of enzymes (including DNMT1, DNMT3A, and DNMT3B) that catalyze the addition of a methyl group to the 5-position of cytosine residues in DNA (5-methylcytosine or 5mC), leading to gene silencing, particularly when occurring in promoter regions.

By inhibiting both G9a and DNMTs, this compound leads to a reduction in H3K9me2 and 5mC levels, resulting in a more open chromatin structure and the reactivation of silenced tumor suppressor genes.[1] This re-expression of critical cell cycle regulators and pro-apoptotic factors contributes to the observed anti-proliferative and pro-apoptotic effects of this compound in cancer cells.

Impact on Tumor Suppressor Gene Expression: Quantitative Data

The reactivation of tumor suppressor genes is a key outcome of this compound treatment. While comprehensive, large-scale quantitative data across multiple cancer types is still emerging, studies have demonstrated the upregulation of several key tumor suppressors.

One study investigated the effect of this compound on the expression of osteogenic regulator genes, some of which have roles as tumor suppressors, in mesenchymal stromal cells (MSCs) co-cultured with multiple myeloma (MM) cells. The data shows that this compound can restore the expression of these genes, which is suppressed by the cancer cells.

| Gene | Cell Line Co-culture | Treatment | Fold Change in Relative Expression (vs. Control) | Reference |

| RUNX2 | HD-MSCs + MM.1S | This compound | ~1.8 | [1] |

| HD-MSCs + RPMI-8226 | This compound | ~1.5 | [1] | |

| SPP1 | HD-MSCs + MM.1S | This compound | ~2.0 | [1] |

| HD-MSCs + RPMI-8226 | This compound | ~1.7 | [1] | |

| IBSP | HD-MSCs + MM.1S | This compound | ~2.5 | [1] |

| HD-MSCs + RPMI-8226 | This compound | ~1.9 | [1] | |

| HOXB7 | HD-MSCs + MM.1S | This compound | ~2.2 | [1] |

| HD-MSCs + RPMI-8226 | This compound | ~1.6 | [1] |

Note: The fold changes are estimated from the provided bar graphs in the source material and represent an approximation.

Furthermore, studies in neuroblastoma have highlighted the upregulation of the tumor suppressor p21 following this compound treatment, which is linked to the induction of apoptosis.

Experimental Protocols

This section provides an overview of the methodologies used to assess the impact of this compound on tumor suppressor gene expression.

Cell Culture and this compound Treatment

-